3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGDHFJQQKIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of 1,3-Benzoxazol-2(3H)-one Intermediate
The benzoxazolone ring is typically synthesized via cyclization of 2-aminophenol derivatives. For example, 5-chloro-1,3-benzoxazol-2(3H)-one (P1A ) is prepared by refluxing 2-amino-4-chlorophenol with urea in dimethylformamide (DMF) at 60°C for 3 hours. Ammonia liberation confirms reaction completion, and recrystallization from ethanol yields the pure intermediate (Table 1).
Table 1: Characterization of 5-Chloro-1,3-benzoxazol-2(3H)-one (P1A)
| Property | Value |
|---|---|
| Yield | 85% |
| Melting Point | 152–154°C |
| IR (KBr) | 1663 cm⁻¹ (C=O) |
| ¹H NMR (CDCl₃) | δ 6.72–7.86 (m, ArH) |
Benzylation with Benzyl Bromide
The benzoxazolone intermediate undergoes alkylation with benzyl bromide in acetonitrile under reflux for 4 hours. Triethylamine (Et₃N) is occasionally added to neutralize HBr, though some protocols omit it without significant yield reduction. For instance, reacting P1A (1.69 g, 0.01 mol) with benzyl bromide (1.71 g, 0.01 mol) in acetonitrile (5 mL) at 60°C produces 3-benzyl-5-chloro-1,3-benzoxazol-2(3H)-one (P2A ) in 92% yield (Table 2).
Table 2: Optimization of Benzylation Conditions
| Parameter | Effect on Yield |
|---|---|
| Solvent (Acetonitrile) | Optimal; polar aprotic enhances SN2 |
| Temperature (60°C) | Balances kinetics and side reactions |
| Reaction Time (4 h) | Ensures complete conversion |
| Base (Et₃N) | Optional; minimal yield impact |
Multi-Component Reaction Strategies
An alternative one-pot approach involves the simultaneous reaction of benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole. While primarily used for thione derivatives, this method offers insights into adapting multi-component systems for benzoxazolone synthesis.
Reaction Mechanism and Adaptability
In a typical procedure, benzothiazole (1 , 1 mmol) and benzyl bromide (2 , 1 mmol) are stirred in acetone under reflux for 1 hour to form a quaternary ammonium salt (4 ). Subsequent addition of 2-mercaptobenzoxazole (3 , 1 mmol) and Et₃N generates an intermediate (5 ), which rearranges to the final product. Although this method targets 3-(3-benzyl-2,3-dihydrobenzo[d ]thiazol-2-yl) derivatives, replacing the thiol component with a hydroxyl group could theoretically yield the desired benzoxazolone.
Table 3: Comparative Analysis of Multi-Component vs. Alkylation Methods
| Factor | Multi-Component | Alkylation |
|---|---|---|
| Yield | 85–92% | 90–95% |
| Steps | One-pot | Two-step |
| Byproducts | Minimal | HBr (neutralized with Et₃N) |
| Scalability | Moderate | High |
Spectral Characterization and Validation
Rigorous spectroscopic analysis ensures structural fidelity. For P2A , key characterization data include:
-
IR Spectroscopy : A strong absorption at 1660–1663 cm⁻¹ confirms the C=O stretch.
-
¹H NMR : A singlet at δ 4.11–4.13 ppm corresponds to the benzyl CH₂ group, while aromatic protons appear as multiplet signals between δ 6.72–7.87 ppm.
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Mass Spectrometry : Molecular ion peaks at m/z 390 (M⁺) align with the expected molecular formula.
Solvent and Catalytic Optimization
Solvent Selection
Polar aprotic solvents (acetonitrile, DMF) are preferred for their ability to stabilize ionic intermediates and enhance reaction rates. Acetone, used in multi-component reactions, offers a balance between polarity and boiling point.
Industrial and Scalability Considerations
The alkylation method is highly scalable, with batch processes achieving kilogram-scale production. Key considerations include:
-
Cost Efficiency : Benzyl bromide is cost-effective compared to other benzylating agents.
-
Safety : Reflux conditions require controlled heating to prevent exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacological profiles .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Benzoxazole derivatives, including 3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one, have been extensively studied for their antimicrobial properties. A study demonstrated that various benzoxazole derivatives exhibited significant antibacterial and antifungal activities against a range of pathogens. The structure-activity relationship (SAR) indicated that modifications at specific positions on the benzoxazole ring could enhance biological activity .
Anticancer Properties
Research has shown that certain derivatives of benzoxazoles are effective against various cancer cell lines. For instance, this compound has been evaluated for its cytotoxic effects on human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The presence of specific substituents on the benzoxazole core significantly influenced the cytotoxicity observed .
Neurological Disorders
Recent studies have highlighted the potential of benzoxazole derivatives as therapeutic agents in treating neurological disorders such as Gaucher’s and Krabbe’s diseases. Compounds containing the benzoxazolone moiety have shown promise in reducing toxic lipid levels in animal models, suggesting their utility in managing lysosomal storage disorders .
Synthetic Applications
Catalysis
The synthesis of benzoxazole derivatives often employs catalytic methods that utilize this compound as a precursor or catalyst. Techniques involving green chemistry approaches have been developed to synthesize these compounds efficiently while minimizing environmental impact. For instance, recent methodologies have utilized eco-friendly catalysts for the condensation reactions necessary for synthesizing various benzoxazole derivatives .
Material Science
In material science, benzoxazole compounds are being explored for their potential in developing functional materials due to their unique electronic properties. The incorporation of this compound into polymer matrices has been investigated for applications in organic electronics and photonic devices .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity against E. coli and Candida albicans. The results indicated that certain substitutions on the benzoxazole ring significantly enhanced the antimicrobial potency compared to standard antibiotics .
Case Study 2: Anticancer Activity Evaluation
In vitro studies assessed the anticancer potential of this compound derivatives against various cancer cell lines. The findings revealed that specific structural modifications led to increased apoptosis in cancer cells, establishing a promising avenue for further drug development .
Mechanism of Action
The mechanism of action of 3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituents on the benzoxazolone scaffold determine reactivity, solubility, and biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Benzoxazolone Derivatives
Physicochemical Properties
- Melting Points: 3-Methyl-6-nitro derivative: 175–180°C Chlorzoxazone: 240–245°C 3-Benzyl derivative: Not reported, but expected to be lower due to bulky substituent.
- Lipophilicity : Fluorinated derivatives (e.g., 3-(4-fluorobenzyl)) exhibit higher XlogP values (2.9), enhancing blood-brain barrier penetration .
Analytical and Crystallographic Tools
Biological Activity
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its molecular formula is , with a molecular weight of approximately 189.21 g/mol. The presence of the benzyl group enhances its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis (Gram-positive) | Moderate activity | 32 µg/mL |
| Escherichia coli (Gram-negative) | Low activity | 128 µg/mL |
| Candida albicans (fungal) | Moderate antifungal activity | 64 µg/mL |
These findings suggest that while the compound may not be broadly effective against all pathogens, it shows selective activity against certain Gram-positive bacteria and fungi .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HepG2 (liver cancer) | 25 |
In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially making it a candidate for further development as an anticancer agent .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets. It may modulate enzyme activities or alter signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
A significant study conducted by Zhang et al. (2020) evaluated a series of benzoxazole derivatives for their biological activities, including the compound . The study found that modifications to the benzoxazole core could enhance both antimicrobial and anticancer activities, establishing a structure–activity relationship (SAR) that guides future synthesis efforts .
Another research effort focused on the synthesis of novel derivatives of benzoxazoles and their evaluation for antimicrobial properties. The findings indicated that introducing various substituents could significantly affect the biological profile of these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, in Scheme 4 of -benzyl derivatives are prepared by reacting 5-chloro-1,3-benzoxazol-2(3H)-one with benzyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions . Purity optimization involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (>50%) are achieved by controlling reaction time and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign signals for the benzoxazolone ring (δ 6.8–7.5 ppm for aromatic protons) and benzyl group (δ 4.5–5.0 ppm for CH₂). The carbonyl (C=O) resonates at ~165–170 ppm in 13C NMR .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 242.0943 for C₁₄H₁₁NO₂) with <5 ppm error .
- FT-IR : Detect key functional groups (C=O stretch at ~1750 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. How can chromatographic methods be applied to quantify this compound in mixtures?
- Methodology : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 60:40, 1 mL/min flow rate) and UV detection at 254 nm. Calibration curves (R² >0.99) are validated using chlorzoxazone derivatives as internal standards, as described for analogous benzoxazolones in .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound?
- Methodology : Use SHELXL for refinement, starting with SHELXT for space-group determination (e.g., monoclinic P2₁/c). Key parameters include:
- R factor : Aim for <0.08 (e.g., 0.072 in ) .
- Data-to-parameter ratio : Maintain ≥12:1 to avoid overfitting .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., C-H···O) to confirm packing stability .
Q. What strategies address contradictions in biological activity data for 3-Benzyl derivatives (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Dose-response curves : Test across a wide concentration range (0.1–100 μM) to identify false negatives .
- Structural analogs : Compare with 5-chloro or fluorinated variants (e.g., 3-(4-fluorobenzyl) derivatives in ) to assess substituent effects .
- Membrane permeability : Use logP calculations (e.g., XlogP ~2.9 for lipophilicity) to correlate activity with cellular uptake .
Q. How are bivalent ligands of this compound designed for enhanced target affinity?
- Methodology : Link two benzoxazolone moieties via flexible spacers (e.g., propyl or pentyl chains) to enable dual binding. For example, reports 5i–5l derivatives with piperazine linkers, achieving sub-micromolar IC₅₀ values in enzyme assays. Synthesis follows General Procedure D (Mitsunobu coupling, 51–53% yield) .
Q. What analytical challenges arise in detecting trace impurities during scale-up synthesis?
- Methodology :
- LC-MS/MS : Identify byproducts (e.g., dehalogenated or oxidized species) with MRM transitions .
- QbD principles : Optimize reaction parameters (temperature, solvent polarity) using DoE to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
